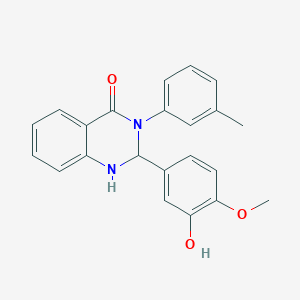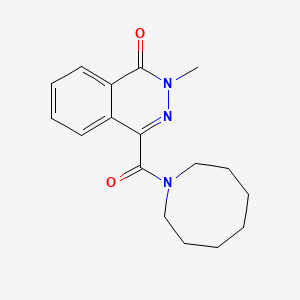![molecular formula C17H23NO4 B7638215 [2-(Cyclopentylamino)-2-oxoethyl] 3-(2-methoxyphenyl)propanoate](/img/structure/B7638215.png)
[2-(Cyclopentylamino)-2-oxoethyl] 3-(2-methoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [2-(Cyclopentylamino)-2-oxoethyl] 3-(2-methoxyphenyl)propanoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of [2-(Cyclopentylamino)-2-oxoethyl] 3-(2-methoxyphenyl)propanoate is not fully understood. However, it is thought to work by binding to certain proteins and altering their function. In the case of TRPV1, this compound has been shown to inhibit the activity of this protein, which is involved in pain sensation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an effect on the function of certain proteins, which can impact various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-(Cyclopentylamino)-2-oxoethyl] 3-(2-methoxyphenyl)propanoate in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, it has been shown to be effective in studies related to pain sensation, cancer, and inflammation. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Direcciones Futuras
There are several future directions for research related to [2-(Cyclopentylamino)-2-oxoethyl] 3-(2-methoxyphenyl)propanoate. One area of interest is the development of new compounds that are similar in structure to this compound, but with improved efficacy and specificity. Additionally, further studies are needed to fully understand the mechanism of action of this compound, as well as its potential applications in other areas of research. Finally, research is needed to determine the safety and toxicity of this compound, which will be important for its potential use in clinical settings.
Métodos De Síntesis
The synthesis of [2-(Cyclopentylamino)-2-oxoethyl] 3-(2-methoxyphenyl)propanoate involves the reaction of cyclopentylamine with 3-(2-methoxyphenyl)propanoic acid, followed by the addition of ethyl chloroformate. This results in the formation of the desired compound.
Aplicaciones Científicas De Investigación
[2-(Cyclopentylamino)-2-oxoethyl] 3-(2-methoxyphenyl)propanoate has been used in scientific research as a tool to study the function of certain proteins. Specifically, it has been used to investigate the role of the protein TRPV1 in pain sensation. This compound has also been used in studies related to the treatment of cancer and inflammation.
Propiedades
IUPAC Name |
[2-(cyclopentylamino)-2-oxoethyl] 3-(2-methoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-21-15-9-5-2-6-13(15)10-11-17(20)22-12-16(19)18-14-7-3-4-8-14/h2,5-6,9,14H,3-4,7-8,10-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEMFBILCTWQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)OCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56318557 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-phenylacetamide](/img/structure/B7638144.png)
![3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638161.png)
![4-[(3-Fluoro-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638169.png)


![2-[benzyl(ethyl)amino]-N-[2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B7638192.png)
![2-(4-methylphenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7638197.png)
![2-(4-fluorophenyl)sulfanyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7638204.png)
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7638218.png)

![3-(1H-indol-3-yl)-2-[4-nitro-3-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B7638226.png)

![1-[(2-Thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7638239.png)